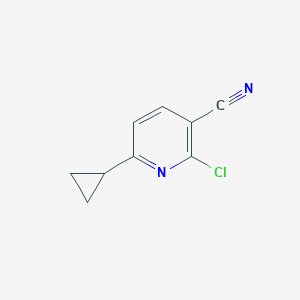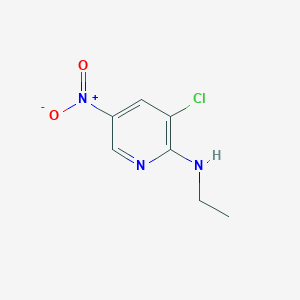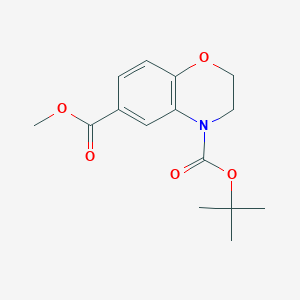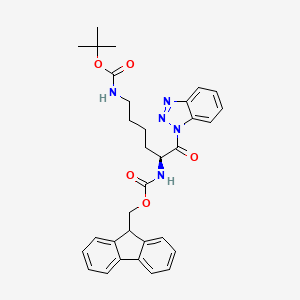
Fmoc-Lys(Boc)-Bt
Descripción general
Descripción
Fmoc-Lys(Boc)-Bt, also known as Nα-Fmoc-Nε-Boc-L-lysine, is a derivative of lysine used extensively in solid-phase peptide synthesis (SPPS). The compound features two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group, and the tert-butyloxycarbonyl (Boc) group, which protects the ε-amino group. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Bt typically involves the protection of lysine’s amino groups. The process begins with the protection of the ε-amino group using di-tert-butyl dicarbonate (Boc2O) to form Boc-Lys-OH. Subsequently, the α-amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine, resulting in Fmoc-Lys(Boc)-OH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. High-purity reagents and solvents are employed to ensure the quality of the final product. The use of solid-phase synthesis allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys(Boc)-Bt undergoes several types of reactions, primarily focused on the removal of protective groups and peptide bond formation:
Deprotection Reactions: The Fmoc group is typically removed using a secondary amine such as piperidine, while the Boc group is removed using acidic conditions, often trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protective groups have been selectively removed to allow for the formation of peptide bonds. The final product is a linear or cyclic peptide, depending on the synthesis strategy employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-Lys(Boc)-Bt is used in the synthesis of complex peptides and proteins. It allows for the precise construction of peptide chains, which are essential for studying protein structure and function .
Biology
In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological processes, offering therapeutic potential for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mecanismo De Acción
The mechanism of action of Fmoc-Lys(Boc)-Bt involves the selective protection and deprotection of amino groups, allowing for the stepwise synthesis of peptides. The Fmoc group is removed under basic conditions, exposing the α-amino group for coupling reactions. The Boc group is removed under acidic conditions, exposing the ε-amino group. This orthogonal protection strategy ensures that only the desired amino group is available for reaction at each step, preventing side reactions and ensuring the purity of the final peptide product .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Lys(Boc)-Bt but with both amino groups protected by Fmoc groups.
Boc-Lys(Boc)-OH: Both amino groups are protected by Boc groups.
Fmoc-Lys(Mtt)-OH: The ε-amino group is protected by the 4-methyltrityl (Mtt) group, which is removed under milder acidic conditions compared to Boc.
Uniqueness
This compound is unique due to its orthogonal protection strategy, which allows for the selective deprotection of amino groups under different conditions. This feature makes it highly versatile and efficient for solid-phase peptide synthesis, enabling the synthesis of complex peptides with high purity and yield .
Propiedades
IUPAC Name |
tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKATSNDLAHCNR-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671256 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-45-1 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


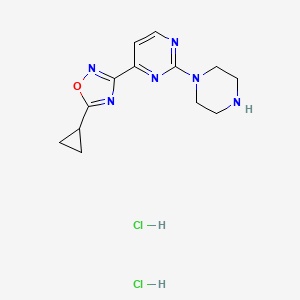
![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)
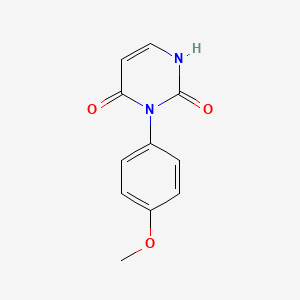


![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

